Sarcolysin hydrochloride
Overview
Description
It is a bifunctional alkylating agent that has been widely used in chemotherapy for treating various types of cancer, including multiple myeloma, ovarian carcinoma, and malignant lymphoma . The compound is known for its ability to interfere with DNA and RNA synthesis, making it effective in targeting rapidly dividing cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sarcolysin hydrochloride is synthesized by reacting sarcolysin base with ethanol saturated with hydrogen chloride . The reaction typically involves the following steps:
- Dissolving sarcolysin base in ethanol.
- Saturating the ethanol solution with hydrogen chloride gas.
- Allowing the reaction to proceed at room temperature.
- Isolating the resulting this compound by filtration and drying.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and detect any impurities .
Chemical Reactions Analysis
Types of Reactions: Sarcolysin hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: In aqueous solutions, this compound is subject to hydrolysis, leading to the formation of various hydrolysis products.
Substitution: this compound can participate in substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Oxidation: Acidic or basic conditions, often using reagents like hydrogen peroxide or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis Products: Various hydrolysis products that can reduce the pharmacological activity of sarcolysin preparations.
Oxidation Products: Degradation products formed under oxidative stress conditions.
Scientific Research Applications
Sarcolysin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular metabolism and macromolecular synthesis.
Medicine: Widely used in chemotherapy for treating multiple myeloma, ovarian carcinoma, and other cancers.
Industry: Employed in the development of drug delivery systems and nanosuspensions.
Mechanism of Action
Sarcolysin hydrochloride exerts its effects by chemically altering the DNA nucleotide guanine through alkylation. This process causes linkages between strands of DNA, inhibiting DNA and RNA synthesis, which are essential for cell survival . The compound binds at the N7 position of guanine, leading to the formation of interstrand cross-links in DNA . These changes result in cytotoxicity in both dividing and non-dividing tumor cells .
Comparison with Similar Compounds
- Chlorambucil
- Cyclophosphamide
- Ifosfamide
- Mechlorethamine
Sarcolysin hydrochloride’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.
Properties
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020804 | |
Record name | Melphalan | |
Source | EPA DSSTox | |
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Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid | |
Record name | MELPHALAN | |
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Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |
Record name | MELPHALAN | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
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Record name | MELPHALAN | |
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Mechanism of Action |
Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations., Melphalan, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. Melphalan also possesses some immunosuppressive activity., Melphalan is a direct-acting alkylating agent that is carcinogenic via genotoxic mechanism. | |
Record name | Melphalan | |
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Color/Form |
Needles from methanol (monosolvate), Crystals, Off-white to buff powder | |
CAS No. |
148-82-3 | |
Record name | MELPHALAN | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | MELPHALAN | |
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Record name | Melphalan | |
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Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
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Melting Point |
351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C | |
Record name | MELPHALAN | |
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Record name | Melphalan | |
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URL | https://www.drugbank.ca/drugs/DB01042 | |
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Record name | Melphalan | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3234 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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